Solvent Orange 17
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33014-42-5 |
|---|---|
Molecular Formula |
C22H9Br3O9 |
Molecular Weight |
657 g/mol |
IUPAC Name |
4',5',7-tribromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2',7'-dicarboxylic acid |
InChI |
InChI=1S/C22H9Br3O9/c23-11-3-1-2-6-12(11)22(34-21(6)32)9-4-7(19(28)29)15(26)13(24)17(9)33-18-10(22)5-8(20(30)31)16(27)14(18)25/h1-5,26-27H,(H,28,29)(H,30,31) |
InChI Key |
HVZVCLKSZXSEGI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)C3(C4=C(C(=C(C(=C4)C(=O)O)O)Br)OC5=C3C=C(C(=C5Br)O)C(=O)O)OC2=O |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3(C4=C(C(=C(C(=C4)C(=O)O)O)Br)OC5=C3C=C(C(=C5Br)O)C(=O)O)OC2=O |
Other CAS No. |
33014-42-5 |
Origin of Product |
United States |
Nomenclature, Structural Elucidation, and Chemico Structural Analysis of Solvent Orange 17
Systematic Nomenclature and Chemical Registry Identifiers
Solvent Orange 17 is known by several names across different regulatory and scientific databases. ontosight.ai Its Colour Index (C.I.) designation is 45456. worlddyevariety.com The compound is also identified by its UNII (Unique Ingredient Identifier) code, 69UTG9Y2ZQ, which is a non-proprietary, free, unique, and unambiguous identifier for chemical substances. nih.gov Historically, it was listed as D&C Orange No. 14, a designation for drugs and cosmetics, but it has since been delisted from approved use in these products in certain jurisdictions. ontosight.aifda.govfda.gov
Systematic names for this compound, which provide a more detailed chemical description, include:
3H-Xanthene-2,7-dicarboxylic acid, 4,5-dibromo-9-(2-bromo-6-carboxyphenyl)-6-hydroxy-3-oxo- nih.gov
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-dicarboxylic acid, 4',5',7-tribromo-3',6'-dihydroxy-3-oxo- nih.gov
Spiro[phthalan-1,9'-xanthene]-2',7'-dicarboxylic acid, 4',5',7-tribromo-3',6'-dihydroxy- ontosight.ai
These names reflect the intricate arrangement of its constituent atoms and functional groups.
Table 1: Chemical Registry Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| C.I. Name | This compound nih.gov |
| C.I. Number | 45456 worlddyevariety.com |
| UNII | 69UTG9Y2ZQ nih.gov |
| Former Name | D&C Orange No. 14 (delisted) nih.govfda.gov |
In-depth Analysis of the Xanthene-Based Core Structure and Specific Substituent Patterns
The fundamental framework of this compound is a xanthene core. worlddyevariety.comtiiips.comwikipedia.org Xanthene itself is an organic compound with the formula CH₂[C₆H₄]₂O. wikipedia.org Derivatives of xanthene are notable for their use as dyes, often exhibiting fluorescence. tiiips.comwikipedia.org
The structure of this compound is distinguished by specific substituent groups attached to this xanthene core. Notably, it features bromine and carboxyl groups. ontosight.ai The presence and positioning of these bromine atoms and carboxylic acid functional groups are critical to the molecule's chemical properties, including its color and solubility characteristics. ontosight.ai The compound 4',5'-Dibromofluorescein shares a similar xanthene backbone and bromine substitutions, which alter its optical properties compared to the parent fluorescein (B123965) molecule. ontosight.ai
Characterization of Spiro-Compound Features within the Molecular Architecture
A key architectural feature of this compound is its nature as a spiro compound. ontosight.ai Spiro compounds are characterized by having two rings connected through a single common atom. acs.org This structural feature imparts a three-dimensional complexity to the molecule. In the case of this compound, the spiro linkage connects an isobenzofuranone (or phthalan) moiety to the xanthene system. ontosight.ainih.gov This specific arrangement is reflected in its systematic names, such as spiro[isobenzofuran-1(3H),9'-[9H]xanthene]... nih.gov The spiro linkage can improve the morphological stability and film-forming properties of organic materials. acs.orggoogle.com
Application of Computational Chemistry for Structural Representation and Properties
Computational chemistry provides essential tools for representing and predicting the properties of complex molecules like this compound. Standardized identifiers such as InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) offer unambiguous, machine-readable representations of its molecular structure.
Molecular Formula: C₂₂H₉Br₃O₉ worlddyevariety.comnih.gov
Molecular Weight: 657.01 g/mol worlddyevariety.comnih.gov
InChI: InChI=1S/C22H9Br3O9/c23-11-3-1-2-6-12(11)22(34-21(6)32)9-4-7(19(28)29)15(26)13(24)17(9)33-18-10(22)5-8(20(30)31)16(27)14(18)25/h1-5,26-27H,(H,28,29)(H,30,31) nih.gov
InChIKey: HVZVCLKSZXSEGI-UHFFFAOYSA-N nih.gov
SMILES: c1cc2c(c(c1)Br)C3(c4cc(c(c(c4Oc5c3cc(c(c5Br)O)C(=O)O)Br)O)C(=O)O)OC2=O nih.gov
These computational representations are vital for database management, virtual screening, and the prediction of physicochemical properties.
Table 2: Computational Chemistry Data for this compound
| Data Type | Value |
|---|---|
| Molecular Formula | C₂₂H₉Br₃O₉ worlddyevariety.comnih.gov |
| Molecular Weight | 657.01 g/mol worlddyevariety.comnih.gov |
| InChI | InChI=1S/C22H9Br3O9/c23-11-3-1-2-6-12(11)22(34-21(6)32)9-4-7(19(28)29)15(26)13(24)17(9)33-18-10(22)5-8(20(30)31)16(27)14(18)25/h1-5,26-27H,(H,28,29)(H,30,31) nih.gov |
| InChIKey | HVZVCLKSZXSEGI-UHFFFAOYSA-N nih.gov |
Classification within Contemporary Dye Systems and Relevant Industrial Categories
This compound is classified as a solvent dye. worlddyevariety.com Solvent dyes are defined by their solubility in organic solvents and insolubility in water. This property dictates their application in coloring plastics, oils, fats, waxes, and printing inks. made-in-china.comspectrumchemical.com Within the broader classification of dyes, it belongs to the xanthene class due to its core structure. worlddyevariety.com The Colour Index™ provides a dual classification system using a Generic Name (e.g., C.I. This compound) and a Constitution Number, which relates to the chemical structure. colour-index.com The free bases of some cationic dyes, particularly xanthenes, are often used as solvent dyes. colour-index.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| D&C Orange No. 14 |
| 4',5'-Dibromofluorescein |
| Fluorescein |
| Xanthene |
Advanced Methodologies for the Synthesis and Chemical Modification of Solvent Orange 17
Exploration of Synthetic Pathways for Xanthene Dye Precursors (General Principles)
The synthesis of xanthene dyes like Solvent Orange 17 fundamentally relies on the preparation of key precursors. The general principle involves the condensation of functionalized phenols with appropriate electrophiles. nih.govgoogle.com A common strategy for forming the xanthene core is the reaction between a phenol (B47542) derivative and an aldehyde or a phthalic anhydride (B1165640) derivative. ichem.mdjcchems.com
Key synthetic strategies for xanthene precursors include:
Friedel-Crafts Acylation: This method is often employed for the synthesis of symmetrical xanthene dyes. It involves the reaction of a dianhydride with substituted phenols in the presence of a catalyst like ammonium (B1175870) chloride. jcchems.com
Condensation with Aldehydes: A widely used method involves the acid-catalyzed condensation of resorcinol (B1680541) or other activated phenols with aldehydes to form a leuco base, which is subsequently oxidized to the final xanthene dye. nih.gov However, this oxidation step can often be low-yielding and present purification challenges. nih.gov
Grignard Reactions: A more modern approach utilizes Grignard reagents. For instance, reacting an appropriate Grignard reagent like 2,4-dimethoxybenzenemagnesium bromide with an ester such as methyl benzoate (B1203000) can produce carbinol precursors in high yield. nih.gov This method offers the advantage of creating intermediates that are already in the correct oxidation state for the xanthene core, thus avoiding inefficient oxidation steps. nih.govacs.org
The precursors for this compound specifically include 4-Bromoisobenzofuran-1,3-dione, 3-Bromophthalic acid, and 2,4-Dihydroxybenzoic acid, indicating a synthesis route involving the condensation of a brominated phthalic anhydride derivative with a dihydroxybenzoic acid. worlddyevariety.com
Mechanistic Investigations of Key Reaction Steps in Dye Formation (e.g., Cyclization, Functionalization)
The formation of the xanthene core involves several key mechanistic steps, primarily cyclization and functionalization.
Cyclization: The cyclization to form the xanthene structure is a critical step. In the condensation of salicylaldehyde (B1680747) with a β-dicarbonyl compound like 1,3-dimethylbarbituric acid, the reaction proceeds through a Knoevenagel condensation followed by a Michael addition. acs.org The resulting intermediate can then undergo cyclization. Density functional theory (DFT) studies have been employed to investigate the favorability of different cyclization pathways. acs.org For instance, one proposed pathway involves the phenoxide ion of an intermediate attacking a naphthalene (B1677914) ring, followed by dehydrative aromatization to yield the final xanthene product. acs.org The spirocyclization of xanthene dyes, an equilibrium between a fluorescent open form and a non-fluorescent closed lactone form, is a key characteristic influenced by factors like pH and polarity. nih.gov
Functionalization: C-H functionalization is an increasingly important strategy for modifying xanthene dyes. Transition-metal-catalyzed C-H functionalization allows for the direct introduction of various functional groups onto the xanthene scaffold, offering a powerful tool for late-stage modification and the development of new fluorescent materials. snnu.edu.cn For example, palladium-catalyzed direct C-H arylation can be used to introduce aryl groups. snnu.edu.cn The presence of halogen atoms, such as the bromine in this compound, can influence the photophysical properties of the dye by enhancing intersystem crossing. researchgate.net These halogens also provide reactive sites for post-synthetic modifications, such as nucleophilic aromatic substitution with thiols. acs.org
Innovations in Sustainable Synthesis Approaches Applicable to Solvent Dyes
The chemical industry is increasingly focusing on green and sustainable synthetic methods. For solvent dyes, this includes the adoption of solvent-free reactions and the use of alternative, environmentally benign solvent systems like deep eutectic solvents (DESs).
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point lower than the individual components. researchgate.net They are often biodegradable, non-toxic, and can be prepared from natural sources. researchgate.net DESs have been successfully used in the synthesis and extraction of various dyes. For example, a DES composed of choline (B1196258) chloride and decanoic acid has been used for the efficient extraction of methyl violet. The tunability of their properties (e.g., polarity, viscosity) by changing the HBD and HBA components makes them versatile for various chemical processes. mdpi.com The use of DESs can also facilitate the synthesis of nanoparticles used in water treatment for the removal of dyes. mdpi.com
Solvent-Free Synthesis: Solvent-free, or solid-state, synthesis offers significant environmental benefits by eliminating the use of often hazardous organic solvents. ichem.mdasianpubs.org These reactions are typically carried out by heating a mixture of the reactants with a catalyst. Various catalysts have been employed for the solvent-free synthesis of xanthene derivatives, including:
Lanthanum(III) nitrate (B79036) hexahydrate ichem.md
1-Butyl-3-methylimidazolium bromide (an ionic liquid) asianpubs.org
Preyssler type heteropolyacid ajol.info
DABCO/Amberlyst-15 mdpi.com
These methods often lead to high yields, shorter reaction times, and simpler work-up procedures. ichem.mdasianpubs.orgajol.info
Optimization Protocols for Laboratory Synthesis of this compound: Yield Enhancement and Purity Control
Optimizing the synthesis of a specific dye like this compound involves systematically varying reaction parameters to maximize yield and purity. acs.org While specific optimization protocols for this compound are not extensively detailed in the public domain, general principles for dye synthesis can be applied.
Key Optimization Parameters:
Reactant Stoichiometry: The molar ratio of the precursors, such as the brominated phthalic anhydride derivative and 2,4-dihydroxybenzoic acid, is a critical factor. researchgate.net An excess of one reactant may be used to drive the reaction to completion.
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact reaction rate and yield. For xanthene synthesis, both acid and base catalysts are used, and their concentration needs to be optimized. ichem.mdajol.info
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products. acs.orgmdpi.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Solvent: The choice of solvent can influence reactant solubility, reaction rate, and product isolation. researchgate.net In green synthesis approaches, the properties of the DES or the absence of a solvent are key variables. researchgate.netmdpi.com
Purification Methods: Achieving high purity often requires multiple purification steps, such as recrystallization from appropriate solvents, and column chromatography. ikm.org.my The choice of rinsing and recrystallization solvents is crucial for removing impurities effectively. ikm.org.my
Table 1: General Parameters for Optimization of Xanthene Dye Synthesis
| Parameter | Variable | Goal |
|---|---|---|
| Reactants | Molar Ratio | Maximize conversion of limiting reagent |
| Catalyst | Type and Concentration | Enhance reaction rate and selectivity |
| Temperature | Degrees Celsius (°C) | Balance reaction rate and side product formation |
| Time | Hours/Minutes | Achieve maximum yield before degradation |
| Solvent | Polarity, Type | Improve solubility and facilitate reaction |
This table is a generalized representation based on common chemical synthesis optimization principles.
Strategies for Post-Synthetic Derivatization and Analog Development
Post-synthetic modification of the this compound scaffold allows for the development of new analogs with altered properties, such as different colors, solubilities, or functionalities for specific applications like biological labeling. google.comlsu.edu
Key Derivatization Strategies:
Modification of Carboxylic Acid Groups: The carboxylic acid groups on the this compound molecule are prime targets for derivatization. ontosight.ai They can be converted into esters or amides to alter the dye's polarity and solubility. beilstein-journals.org For example, coupling with an amine-bearing cyclodextrin (B1172386) can create switchable fluorescent sensors. beilstein-journals.org
Substitution on the Aromatic Rings: The bromine atoms on the xanthene core can be replaced through nucleophilic aromatic substitution reactions, for instance, with thiols, to attach other molecular fragments. acs.org This is a common strategy for linking dyes to biomolecules. acs.org
Heteroatom Substitution: Replacing the oxygen atom in the xanthene ring with other atoms like silicon (to form Si-xanthenes) is a powerful strategy for red-shifting the absorption and emission spectra of the dye. acs.org This has led to the development of new dyes for advanced imaging applications. acs.org
Structural Modifications for SWIR Emission: Recent research has focused on modifying the xanthene structure to achieve emission in the shortwave-infrared (SWIR) region, which is advantageous for deep-tissue imaging. nih.gov This can be achieved by introducing novel auxochromes or through heteroatom installation at the 10' position. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names/Synonyms | Molecular Formula |
|---|---|---|
| This compound | C.I. 45456 | C₂₂H₉Br₃O₉ |
| 4-Bromoisobenzofuran-1,3-dione | - | C₈H₃BrO₃ |
| 3-Bromophthalic acid | - | C₈H₅BrO₄ |
| 2,4-Dihydroxybenzoic acid | β-Resorcylic acid | C₇H₆O₄ |
| Resorcinol | 1,3-Benzenediol | C₆H₆O₂ |
| 2,4-dimethoxybenzenemagnesium bromide | - | C₈H₁₀BrMgO₂ |
| Methyl benzoate | - | C₈H₈O₂ |
| Salicylaldehyde | 2-Hydroxybenzaldehyde | C₇H₆O₂ |
| 1,3-dimethylbarbituric acid | - | C₆H₈N₂O₃ |
| Choline chloride | - | C₅H₁₄ClNO |
| Decanoic acid | Capric acid | C₁₀H₂₀O₂ |
| Methyl violet | - | C₂₄H₂₈N₃Cl |
| Lanthanum(III) nitrate hexahydrate | - | La(NO₃)₃·6H₂O |
| 1-Butyl-3-methylimidazolium bromide | [BMIM]Br | C₈H₁₅BrN₂ |
| Amberlyst-15 | - | - |
| DABCO | 1,4-Diazabicyclo[2.2.2]octane | C₆H₁₂N₂ |
| Si-xanthene | Silicon-substituted xanthene | Varies |
| Solvent Orange 2 | C.I. 12100 | C₁₇H₁₄N₂O |
| Disperse Orange 25 | Solvent Orange 105 | C₁₇H₁₇N₅O₂ |
Spectroscopic and Photophysical Research of Solvent Orange 17
Comprehensive Analysis of Electronic Absorption and Emission Characteristics (UV-Vis Spectroscopy, Determination of λmax)
The electronic absorption and emission properties of Solvent Orange 17, a xanthene-class dye, are central to its application as a colorant. worlddyevariety.com These characteristics are primarily investigated using UV-Visible (UV-Vis) spectroscopy, which measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgedinst.com The wavelength at which maximum absorption occurs is denoted as λmax. libretexts.org
The position and intensity of the absorption and emission bands of a dye like this compound are significantly influenced by the surrounding solvent environment. researchgate.net Factors such as solvent polarity, polarizability, dielectric constant, and viscosity can alter the electronic ground and excited states of the dye molecule, leading to shifts in the observed spectra. researchgate.netdntb.gov.ua These solvent-induced shifts, known as solvatochromism, can provide valuable information about the molecule's electronic structure and its interactions with the solvent. researchgate.netrsc.org
A shift of an absorption maximum to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is known as a hypsochromic or blue shift. bspublications.netmatanginicollege.ac.in For instance, the λmax of some compounds can be influenced by the presence of auxochromes (e.g., -OH, -NH2) or by changes in solvent polarity. bspublications.net In some cases, the emission spectrum appears as a mirror image of the absorption spectrum, which suggests that the molecular geometry does not significantly change upon excitation. researchgate.net The difference between the absorption and emission maxima is known as the Stokes shift.
The study of how solvents affect the photophysical properties, including absorption and emission spectra, is crucial for understanding and optimizing the performance of dyes in various applications. researchgate.netacs.orgresearchgate.net
Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Impurity Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. rsc.orgmdpi.com In NMR, chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and coupling constants (J) are given in Hertz (Hz). rsc.org
While specific ¹H NMR and ¹³C NMR data for this compound were not found in the search results, the general application of this technique is to elucidate the precise arrangement of atoms within the molecule. For instance, ¹H NMR provides information on the number of different types of protons and their neighboring atoms, while ¹³C NMR reveals the types of carbon atoms present (e.g., C=O, aromatic C-H, etc.). mdpi.commdpi.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), can provide further structural insights by showing correlations between different nuclei. pnas.orgrsc.org These advanced methods help in assembling complex molecular structures by identifying neighboring protons and carbon-carbon connectivities. pnas.orgarxiv.org The use of different deuterated solvents in NMR analysis can also provide additional structural information. pnas.org
| Technique | Information Provided |
|---|---|
| ¹H NMR | Provides information about the different types of protons and their immediate environment. |
| ¹³C NMR | Reveals the different types of carbon atoms in the molecule. |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Shows correlations between different nuclei (protons and carbons), helping to piece together the molecular structure. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. japsonline.com The resulting FTIR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes of its chemical bonds. japsonline.commyfoodresearch.com
For a complex molecule like this compound, with its xanthene core, carboxyl groups, and bromine substituents, FTIR spectroscopy would be expected to show a number of characteristic absorption bands. ontosight.ai While a specific FTIR spectrum for this compound was not available, general knowledge of FTIR analysis allows for the prediction of key vibrational modes. For example, the presence of carboxyl groups (-COOH) would be indicated by a broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The aromatic xanthene structure would give rise to C=C stretching vibrations in the aromatic region and C-H stretching and bending modes. acs.orgscispace.com The C-Br bonds would also have characteristic stretching vibrations, typically at lower wavenumbers.
FTIR analysis is a rapid and non-destructive method that requires minimal sample preparation, making it a valuable tool for quality control and the identification of unknown compounds. japsonline.com
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-O (Ether) | Stretching | 1300-1000 |
| C-Br | Stretching | Below 800 |
Mass Spectrometry (MS, ESI-MS, GC-MS, TS-MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.gov Various ionization techniques can be employed, such as Electrospray Ionization (ESI), which is suitable for polar and large molecules, and Electron Ionization (EI), often used in conjunction with Gas Chromatography (GC-MS). rsc.orgepa.gov
For this compound, which has a molecular formula of C₂₂H₉Br₃O₉ and a molecular weight of approximately 657.01 g/mol , mass spectrometry would be used to confirm this molecular weight. worlddyevariety.comnih.gov ESI-MS, in particular, would be a suitable technique for this compound. rsc.org High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, which helps in determining the elemental composition of the molecule. rsc.org
Tandem mass spectrometry (MS/MS or TS-MS) involves multiple stages of mass analysis and is used to obtain more detailed structural information by fragmenting a specific parent ion and analyzing the resulting daughter ions. epa.govmzcloud.org GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. rjlbpcs.comresearchgate.netnih.govresearchgate.net While this compound itself may not be sufficiently volatile for GC-MS without derivatization, this technique is invaluable for analyzing any potential volatile impurities.
| Technique | Application for this compound |
|---|---|
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | A soft ionization technique suitable for analyzing the intact molecule of this compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used to separate and identify any volatile impurities present in a sample of this compound. |
| Tandem Mass Spectrometry (TS-MS/MS) | Provides detailed structural information by analyzing the fragmentation patterns of the molecule. |
X-ray Diffraction for Crystalline Structure and Solid-State Properties
While no specific X-ray diffraction studies for this compound were found in the provided search results, this technique would be essential for unequivocally confirming its molecular structure and understanding its solid-state packing and intermolecular interactions. The resulting crystal structure would provide invaluable data for computational modeling and for understanding the relationship between its structure and its physical properties.
Computational Predictions of Collision Cross Section (CCS)
Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. It can be measured experimentally using ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS). nih.govresearchgate.net In recent years, computational methods have been developed to predict the CCS of molecules, which can aid in their identification, especially when experimental standards are not available. nih.govresearchgate.netacs.org
For this compound, predicted CCS values have been calculated using computational tools. uni.lu These predictions are based on the molecule's three-dimensional structure and provide a theoretical value for its rotationally averaged cross-sectional area. The predicted CCS values can be compared with experimental data to increase confidence in the identification of the compound. acs.org Various prediction models, including those based on machine learning and computational modeling, are available. nih.govnih.gov
The table below shows the predicted CCS values for different adducts of this compound, calculated using CCSbase. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 654.78694 | 191.2 |
| [M+Na]⁺ | 676.76888 | 195.5 |
| [M-H]⁻ | 652.77238 | 196.6 |
| [M+NH₄]⁺ | 671.81348 | 198.9 |
| [M+K]⁺ | 692.74282 | 186.4 |
| [M+H-H₂O]⁺ | 636.77692 | 204.8 |
| [M+HCOO]⁻ | 698.77786 | 192.3 |
| [M+CH₃COO]⁻ | 712.79351 | 197.6 |
| [M+Na-2H]⁻ | 674.75433 | 191.4 |
| [M]⁺ | 653.77911 | 232.8 |
| [M]⁻ | 653.78021 | 232.8 |
Data from PubChemLite. uni.lu
Investigation of Solvatochromic Behavior and Solvent-Induced Spectral Shifts
Solvatochromism describes the change in a substance's color when dissolved in different solvents, a phenomenon driven by the differential solvation of the solute's ground and excited electronic states. wikipedia.org This effect is influenced by solvent properties such as dielectric constant and hydrogen bonding capacity, which alter the energy gap between the electronic states and manifest as shifts in the absorption and emission spectra. wikipedia.org
For azo dyes like this compound, which is structurally similar to Methyl Orange, the solvatochromic behavior is often characterized by changes in the position, intensity, and shape of its spectral bands. wikipedia.orgijres.org The absorption spectrum of such dyes in solution can be complex, often consisting of overlapping bands corresponding to different solvated species. cdnsciencepub.com For instance, in aqueous solutions of similar dyes, a low-frequency component in the absorption spectrum is attributed to a solvate where specific hydrogen-bonding interactions occur between the solvent and the azo nitrogens. cdnsciencepub.com A high-frequency component is assigned to a solvate where this interaction is absent. cdnsciencepub.com The addition of organic solvents to aqueous solutions can cause a blue shift (hypsochromic shift) in the absorption maximum, resulting from a change in the relative intensities of these component bands. cdnsciencepub.com
The solvent environment significantly impacts the optical properties of dyes. researchgate.net Generally, an increase in solvent polarity can lead to a red shift (bathochromic shift) in the fluorescence spectra. This is because the excited state of the fluorophore often has a larger dipole moment than the ground state. evidentscientific.comresearchgate.net Following excitation, polar solvent molecules can reorient or relax around the excited state dipole, lowering its energy and thus reducing the energy separation between the ground and excited states. evidentscientific.com This stabilization of the excited state by the polar solvent results in emission at a longer wavelength. evidentscientific.comresearchgate.net Conversely, a decrease in solvent polarity would lessen this effect. evidentscientific.com
The extent of these spectral shifts is also dependent on the specific interactions between the solute and solvent molecules, such as hydrogen bonding. researchgate.net For example, in a study of a similar dye, 4-(4′-hydroxystyryl)-N-methylpyridinium iodide, a hypsochromic shift (blue shift) was observed with increasing solvent polarity, indicating negative solvatochromism. wikipedia.org This is in contrast to the positive solvatochromism (bathochromic shift) seen with other dyes where the excited state is more stabilized by polar solvents than the ground state. wikipedia.org The specific solvatochromic behavior of this compound would depend on the change in its dipole moment upon excitation and the nature of the solvents it is dissolved in.
Table 1: Solvatochromic Effects on Azo Dyes in Various Solvents This table is a representative example based on the behavior of similar azo dyes, as specific data for this compound was not available in the search results.
| Solvent | Typical Spectral Shift | Underlying Interaction |
|---|---|---|
| Water | Favors low-frequency absorption component | Specific hydrogen-bonding with azo nitrogens. cdnsciencepub.com |
| Ethanol (B145695)/Water Mixtures | Hypsochromic (blue) shift with increasing ethanol | Change in relative intensities of solvated species. ijres.orgcdnsciencepub.com |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Bathochromic (red) shift in fluorescence | Stabilization of the more polar excited state. evidentscientific.combeilstein-journals.org |
| Non-polar Solvents (e.g., Cyclohexane) | Minimal spectral shift in fluorescence | Less interaction with the excited state dipole. nih.gov |
Photostability and Photodegradation Kinetics of this compound
The photostability of a dye refers to its ability to resist chemical degradation when exposed to light. The process of light-induced degradation is known as photodegradation, and its rate and pathway are influenced by several factors.
The rate of photodegradation is directly influenced by the intensity and spectral distribution of the incident light. nih.gov Higher light intensity generally leads to a faster degradation rate because more photons are available to be absorbed by the dye molecules, initiating photochemical reactions.
The spectral distribution, or the range of wavelengths of the light, is also a critical factor. Photodegradation is most efficient when the wavelength of the incident light corresponds to the absorption spectrum of the dye. nih.gov For instance, studies on new brominated flame retardants (NBFRs) showed that degradation rates were significantly higher under UV light (180–400 nm) compared to visible light (400–700 nm), with the 180–334 nm range being the most effective band for their photodegradation. nih.gov This indicates that higher energy photons are more effective at initiating the degradation process. The degradation kinetics often follow a pseudo-first-order model. nih.govmdpi.com
The environment surrounding the dye molecule plays a crucial role in its photostability. The choice of solvent can dramatically affect the photodegradation rate. For example, the photostability of the dye Pyrromethene 567 was found to be significantly different in various solvents, with deoxygenated ethanol providing excellent stability. optica.org The presence of dissolved oxygen often accelerates photodegradation. optica.org
The pH of the solution can also influence the degradation process. For the photodegradation of methyl orange, the process was more efficient in acidic conditions. researchgate.net This is because the pH can affect the surface charge of the photocatalyst and the dye molecule itself, influencing their interaction.
Aggregation of dye molecules can also impact photostability. For Thiazole Orange, aggregation is promoted by certain conditions, and the aggregates exhibit different excited-state dynamics compared to the monomer. nih.gov Aggregation can sometimes lead to a decrease in fluorescence efficiency and may alter the photodegradation pathway. mdpi.com
Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net The quantum yield is highly dependent on the solvent environment. For acridine (B1665455) orange, the quantum yield was found to decrease as the polarity of the solvent increased, which was accompanied by a blue shift in the fluorescence spectrum. researchgate.net This is because more polar solvents can promote non-radiative decay pathways, thus reducing the fluorescence efficiency. researchgate.net
Photobleaching is the photochemical destruction of a fluorophore, leading to a loss of fluorescence. thermofisher.com Resistance to photobleaching is a crucial property for fluorescent dyes used in applications like imaging. Some dyes are inherently more resistant to photobleaching than others. thermofisher.com The photostability can be enhanced by using antifade reagents or by embedding the dye in a solid matrix that restricts molecular motion and protects it from reactive species like oxygen. optica.orgemsdiasum.com For example, the photostability of Pyrromethene 567 was improved by a factor of 6 when incorporated into a deoxygenated polymer matrix. optica.org
Table 2: Factors Influencing Photodegradation of Dyes
| Factor | Effect on Photodegradation | Example |
|---|---|---|
| Light Intensity | Higher intensity generally increases degradation rate. acs.org | Increased photon flux leads to more excited molecules. |
| Light Wavelength | Degradation is most effective at wavelengths absorbed by the dye. nih.gov | UV light is often more effective than visible light for many organic dyes. nih.gov |
| Solvent | Can significantly alter degradation rate and pathway. optica.org | Deoxygenated ethanol enhanced the photostability of Pyrromethene 567. optica.org |
| pH | Can influence the interaction between dye and photocatalyst. researchgate.net | Acidic conditions favored the photodegradation of methyl orange. researchgate.net |
| Aggregation | Can alter excited-state dynamics and photostability. nih.govmdpi.com | Aggregation of Thiazole Orange leads to different decay components. nih.gov |
Influence of Solvent Environment, pH, and Aggregation on Photodegradation Pathways
Time-Resolved Spectroscopy for Excited-State Dynamics and Relaxation Processes
Time-resolved spectroscopy is a powerful technique for studying the transient events that occur after a molecule absorbs light. rsc.orgunipr.it It allows for the direct observation of excited-state dynamics, such as energy transfer, charge transfer, and molecular rearrangements, on timescales ranging from femtoseconds to nanoseconds. nih.govnih.gov
Upon excitation, a molecule is promoted to an excited electronic state. From this state, it can undergo various relaxation processes. evidentscientific.com In solution, the surrounding solvent molecules can reorganize around the excited molecule, a process known as solvent relaxation, which typically occurs on the picosecond timescale. evidentscientific.com This relaxation lowers the energy of the excited state and can be observed as a time-dependent shift in the fluorescence spectrum. evidentscientific.com
For many dyes, including those with a donor-acceptor structure, intramolecular charge transfer (ICT) is a key excited-state process. beilstein-journals.org Time-resolved infrared spectroscopy can be used to follow the structural changes associated with ICT by probing the vibrational modes of specific chemical bonds. unipr.it
The excited-state lifetime of a dye is a critical parameter that dictates its photophysical properties. For Thiazole Orange, the monomer was found to have a very short excited-state lifetime of about 1 picosecond in water, which is responsible for its weak fluorescence in this solvent. nih.gov This short lifetime is due to a non-radiative decay process involving intramolecular twisting. nih.gov Time-resolved techniques can distinguish between different species in solution, such as monomers and aggregates, which may have different excited-state lifetimes and relaxation pathways. nih.gov By analyzing the time-resolved spectral data, a detailed picture of the energy landscape and the dynamics of the excited state can be constructed. nih.gov
Analytical Methodologies for the Detection and Quantification of Solvent Orange 17
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is a fundamental tool in the analysis of Solvent Orange 17, enabling its separation from impurities and other components in a mixture. Different chromatographic methods are employed based on the specific analytical need, from high-resolution separation to rapid screening.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (UV, PDA, DAD, TS-MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nonvolatile compounds like this compound. epa.gov This technique uses a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. core.ac.uk
A key advantage of HPLC is its compatibility with a range of detectors that can identify and quantify the separated compounds. epa.gov
UV-Visible (UV) Detectors: These detectors measure the absorbance of light at a specific wavelength. shimadzu.com The amount of light absorbed is proportional to the concentration of the analyte, a principle defined by the Lambert-Beer law. shimadzu.com
Photodiode Array (PDA) and Diode-Array Detectors (DAD): These are advanced types of UV detectors that can acquire a full UV-visible spectrum of the eluting compound. core.ac.ukshimadzu.com This capability is invaluable for compound identification, as the spectrum serves as a fingerprint. It allows for the comparison of the sample's spectrum with that of a standard to confirm its identity. shimadzu.comaseancosmetics.org
Thermospray-Mass Spectrometry (TS-MS): For unambiguous identification, HPLC can be coupled with a mass spectrometer. epa.gov The TS-MS interface vaporizes and ionizes the compounds eluting from the HPLC column, allowing the mass spectrometer to determine their mass-to-charge ratio. This provides structural information and highly specific detection. epa.gov Reversed-phase HPLC with a gradient elution program is often used to separate the compounds before they enter the mass spectrometer. epa.gov
The combination of HPLC with these detection methods provides a robust platform for both the qualitative and quantitative analysis of this compound. The choice of detector depends on the required sensitivity and specificity of the analysis. For instance, while a UV detector is suitable for routine quantification, a PDA or DAD offers enhanced confidence in identification. shimadzu.com For definitive structural confirmation, especially in complex matrices, coupling with mass spectrometry is the preferred approach. epa.gov
Interactive Data Table: HPLC Detection Methods for Azo Dyes
| Detector | Principle | Primary Use | Key Advantage |
|---|---|---|---|
| UV-Visible (UV) | Measures absorbance at a single wavelength. shimadzu.com | Quantitative analysis. epa.gov | Simple and cost-effective for routine analysis. |
| Photodiode Array (PDA) / Diode-Array (DAD) | Acquires a full UV-visible spectrum. core.ac.ukshimadzu.com | Qualitative and quantitative analysis. aseancosmetics.org | Provides spectral information for peak purity assessment and compound identification. core.ac.uk |
| Thermospray-Mass Spectrometry (TS-MS) | Measures the mass-to-charge ratio of ionized molecules. epa.gov | Definitive identification and structural elucidation. epa.gov | High specificity and ability to identify unknown compounds. |
Thin-Layer Chromatography (TLC) for Rapid Screening and Separation
Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique widely used for the rapid screening and separation of substances like this compound. sigmaaldrich.comanalyticaltoxicology.com It is particularly useful for preliminary identification and for monitoring the progress of chemical reactions. youtube.com The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, which is a solvent or a mixture of solvents. youtube.com
The sample is spotted onto the plate, which is then placed in a sealed chamber containing the mobile phase. youtube.com As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. youtube.com This results in the separation of the components into distinct spots. youtube.com
For the analysis of this compound, a suitable solvent system would be chosen to achieve good separation. aseancosmetics.org The separated spots can be visualized under UV light if the compounds are fluorescent, or by using a developing agent. aseancosmetics.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and compared with that of a standard for identification. youtube.com
TLC is a valuable tool for:
Rapid identification: Quickly confirming the presence of a compound in a sample. sigmaaldrich.com
Purity assessment: Detecting the presence of impurities, which would appear as separate spots.
Screening: Analyzing multiple samples simultaneously on a single plate. sigmaaldrich.com
Interactive Data Table: TLC Parameters for Dye Analysis
| Parameter | Description | Significance |
|---|---|---|
| Stationary Phase | A thin layer of adsorbent material (e.g., silica gel) on a plate. youtube.com | The nature of the stationary phase influences the separation. |
| Mobile Phase | A solvent or solvent mixture that moves up the plate. youtube.com | The choice of mobile phase is critical for achieving good separation. saudijournals.com |
| Rf Value | The ratio of the distance traveled by the analyte to the distance traveled by the solvent front. youtube.com | Used for compound identification by comparing with a standard. |
| Detection | Visualization of separated spots, often using UV light. aseancosmetics.org | Allows for the observation and documentation of the separation. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
While this compound itself is a nonvolatile dye, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for identifying any volatile organic compounds that may arise from its degradation. researchgate.net This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov
In GC, a sample is vaporized and injected into a column. An inert gas, such as helium, carries the volatile components through the column, where they are separated based on their boiling points and interactions with the stationary phase. mdpi.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. nih.gov
The analysis of volatile degradation products of this compound by GC-MS would involve:
Sample Preparation: Extracting the volatile compounds from the sample matrix.
GC Separation: Separating the mixture of volatile compounds into individual components.
MS Detection and Identification: Obtaining a mass spectrum for each separated component and comparing it to a spectral library for identification.
This technique is particularly useful for studying the stability of the dye under various conditions, such as exposure to heat, light, or chemical reagents, by identifying the volatile byproducts of any degradation reactions.
Advanced Electrochemical Sensing Strategies for Dye Detection
Electrochemical methods offer a powerful alternative to chromatographic techniques for the detection of dyes like this compound. researchgate.net These methods are often characterized by their simplicity, high sensitivity, and rapid response times. researchgate.net
Voltammetric Techniques (e.g., Square-Wave Voltammetry)
Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of the applied potential. synthasite.com These techniques are well-suited for the analysis of electroactive compounds like azo dyes. mdpi.com
Square-Wave Voltammetry (SWV) is a particularly sensitive voltammetric technique. scielo.br It employs a potential waveform consisting of a square wave superimposed on a staircase potential ramp. researchgate.net The current is sampled at the end of each forward and reverse potential pulse, and the difference between these currents is plotted against the base potential. researchgate.net This method effectively minimizes the background current, leading to enhanced sensitivity and lower detection limits compared to other voltammetric techniques. scielo.br
The application of SWV for the detection of this compound would involve measuring the current response of the dye at a specific potential. The peak current would be proportional to the concentration of the dye, allowing for its quantification. mdpi.com
Development and Characterization of Modified Electrode Systems (e.g., Nanomaterial-Based, Molecularly Imprinted Polymers)
To further enhance the sensitivity and selectivity of electrochemical sensors, the working electrode is often modified with various materials. rsc.org
Nanomaterial-Based Modified Electrodes: Nanomaterials, such as carbon nanotubes and graphene, are used to modify electrodes due to their high surface area and excellent electrical conductivity. rsc.org These properties lead to an increased electrochemical signal and improved detection limits. rsc.org
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers that are created with recognition sites specific to a target molecule. mdpi.comresearchgate.net When a MIP is used to modify an electrode, it can selectively bind to the target analyte, in this case, this compound. This high selectivity is particularly advantageous when analyzing complex samples containing potential interfering substances. mdpi.commdpi.com The process involves polymerizing functional monomers in the presence of the template molecule (the dye). After polymerization, the template is removed, leaving cavities that are complementary in shape and functionality to the target analyte. researchgate.net
The development of these modified electrodes involves their fabrication and subsequent characterization using various techniques to confirm their structure and electrochemical performance. These advanced sensor systems hold great promise for the rapid, sensitive, and selective detection of this compound in various applications. mdpi.com
Method Validation and Performance Metrics
The validation of analytical methods is a critical process to ensure that a chosen method is suitable for its intended purpose. For a compound like this compound, this involves establishing a series of performance metrics to guarantee reliable and accurate results. While detailed, publicly available validation studies specifically for this compound are limited, the required performance characteristics are well-established within the field of analytical chemistry for dye analysis. Method validation is typically performed following guidelines from recognized bodies like the International Council for Harmonisation (ICH) or Eurachem. researchgate.netbvsalud.org
Key performance metrics that must be evaluated include:
Sensitivity: This refers to the method's ability to discriminate between small differences in analyte concentration. In chromatographic methods, it is often represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity. pda.org
Linear Range: This is the concentration range over which the analytical instrument's response is directly proportional to the concentration of this compound. A wide linear range is desirable to accommodate samples with varying concentrations without requiring extensive dilution. For dye analysis, linearity is typically confirmed by a high coefficient of determination (R²) value, often expected to be ≥0.999. lcms.cznih.gov
Detection Limits (LOD/LOQ): The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected, though not necessarily quantified, by the analytical method. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govnih.gov These values are crucial for trace analysis, such as in environmental samples or when testing for impurities. For similar dyes analyzed by HPLC, LOD and LOQ values are often reported in the microgram to milligram per liter (µg/L to mg/L) or per kilogram (µg/kg to mg/kg) range. researchgate.netnih.gov
Repeatability: Also known as intra-assay precision, this measures the consistency of results for the same sample under the same operating conditions over a short interval of time. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Low RSD values, often below 5%, indicate good repeatability. pda.orglcms.cz
Anti-Interference Capabilities (Selectivity/Specificity): Selectivity is the method's ability to accurately measure this compound in the presence of other components, such as other dyes, impurities, or matrix components (e.g., in a consumer product or environmental sample). bvsalud.org In techniques like High-Performance Liquid Chromatography (HPLC), this is demonstrated by the absence of interfering peaks at the retention time of the target analyte in blank and matrix samples. The use of highly selective detectors, such as tandem mass spectrometry (MS/MS), provides a high degree of confidence in the identification and quantification of the analyte, even in complex mixtures. lcms.czlcms.cz
Table 5.3.1: Illustrative Performance Metrics for Chromatographic Analysis of Solvent Dyes Note: The following data are representative examples derived from validation studies of other solvent and azo dyes and are intended to illustrate typical performance characteristics. Specific values for this compound would need to be determined through dedicated validation studies.
| Performance Metric | Typical Value/Range | Significance |
| Linearity (R²) | ≥ 0.999 | Ensures a proportional response to concentration. lcms.cznih.gov |
| LOD | 0.01 - 1.7 µg/mL | Defines the smallest detectable amount. researchgate.netnih.gov |
| LOQ | 0.04 - 5.3 µg/mL | Defines the smallest quantifiable amount. researchgate.netnih.gov |
| Repeatability (RSD) | < 5% | Indicates high precision of the method. pda.orglcms.cz |
| Accuracy (Recovery) | 90 - 110% | Shows how close the measured value is to the true value. lcms.czacs.org |
Applications of Analytical Methods in Environmental Monitoring and Industrial Quality Assurance
The development of robust analytical methods for this compound is driven by the need for both environmental surveillance and industrial quality control.
Environmental Monitoring Due to its classification as a synthetic organic dye and concerns regarding its environmental persistence and potential toxicity, regulatory bodies may require monitoring for this compound in various environmental compartments. ontosight.ai Analytical methods are applied to:
Wastewater Analysis: Monitoring industrial effluent from manufacturing facilities that produce or use the dye to ensure compliance with environmental discharge regulations.
Water and Soil Testing: Detecting potential contamination of surface water, groundwater, and soil resulting from industrial activities or the disposal of products containing the dye. High-sensitivity methods like HPLC coupled with mass spectrometry (HPLC-MS) are particularly suitable for these applications, as they can detect trace levels of the compound and provide confirmatory identification. lcms.cz
Industrial Quality Assurance In an industrial setting, analytical methods are fundamental to the quality management system. They are employed throughout the production process and for the final product release.
Raw Material and Product Specification: Manufacturers use analytical techniques to confirm the identity and purity of incoming raw materials and the final this compound product. This ensures consistency in color strength and performance.
Impurity Profiling: Analysis is performed to detect and quantify any impurities, by-products from synthesis, or degradation products. This is critical for product safety, especially for dyes used in consumer goods where toxic or allergenic contaminants must be controlled.
Finished Product Analysis: For industries that use this compound to color their products (e.g., plastics, inks, or formerly, cosmetics), analytical methods are used to verify the correct concentration of the dye in the final product and to ensure it has not degraded during the manufacturing process. Patents have described the potential use of this compound in complex matrices like wetness indicators, which would require validated methods to ensure the dye's stability and to prevent leaching. google.comjustia.com
Table 5.4.1: Application of Analytical Methods for this compound
| Application Area | Analytical Objective | Typical Method | Key Performance Parameters |
| Environmental Monitoring | Detection of trace contamination in water/soil. | HPLC-MS/MS | LOD/LOQ, Selectivity |
| Industrial Quality Assurance (Raw Material) | Confirm identity and purity of the dye. | HPLC-DAD, FT-IR | Specificity, Accuracy |
| Industrial Quality Assurance (Finished Product) | Quantify dye content and check for degradation. | HPLC-DAD, Spectrophotometry | Linearity, Repeatability, Accuracy |
Environmental Fate and Chemical Degradation Mechanisms of Solvent Orange 17
Research on Environmental Persistence and Distribution in Various Matrices
Solvent Orange 17 is a synthetic organic dye that has raised environmental concerns due to its potential persistence. ontosight.ai When released into aquatic environments, these types of monoazo solvent dyes are not expected to be highly soluble in water. Instead, owing to their hydrophobic nature, they are likely to partition to particulate matter and accumulate in sediments. canada.ca A significant portion of these dyes is also expected to end up in solid waste disposal sites. canada.ca While they are not anticipated to be volatile and therefore not subject to long-range atmospheric transport, their persistence in soil and sediment is a key area of investigation. canada.ca
Studies on analogous azo dyes suggest that they are stable under typical environmental conditions, a desirable trait for their industrial applications but a concern for their environmental fate. canada.ca The environmental distribution of these substances is largely dictated by their low water solubility and tendency to adsorb to solids. canada.ca Consequently, the primary environmental compartments of concern for this compound and similar dyes are soil and sediment, where they may persist over time. canada.ca
Advanced Oxidation Processes (AOPs) for the Removal of this compound from Aqueous Environments
Advanced Oxidation Processes (AOPs) are a class of chemical treatment technologies designed to eliminate organic pollutants from water and wastewater. ijcce.ac.iromu.edu.tr These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH), which can effectively degrade complex organic molecules like this compound. ijcce.ac.iromu.edu.trmdpi.com AOPs can be broadly categorized into photochemical and non-photochemical processes and include methods such as photocatalytic degradation, Fenton and photo-Fenton reactions, ozonation, and electrochemical oxidation. ijcce.ac.irmdpi.com The primary goal of AOPs is to mineralize the organic pollutants into simpler, less harmful substances like carbon dioxide, water, and inorganic ions. omu.edu.trd-nb.info
Photocatalytic degradation is a prominent AOP that utilizes a semiconductor photocatalyst, such as sodium bismuthate (NaBiO3), and a light source to generate reactive oxygen species. hep.com.cnmdpi.comresearchgate.net NaBiO3 has demonstrated high photocatalytic activity under visible light irradiation for the degradation of various organic dyes. mdpi.comresearchgate.netasianpubs.org
When NaBiO3 is irradiated with visible light, it generates electron-hole pairs. mdpi.com The photogenerated holes can react with water or hydroxide (B78521) ions to produce highly oxidizing hydroxyl radicals (•OH). mdpi.com These radicals, along with other reactive species, can then attack the dye molecules, leading to their degradation. hep.com.cnacs.org The efficiency of this process is influenced by the photocatalyst's ability to suppress the recombination of electron-hole pairs, thereby increasing the availability of reactive species. hep.com.cn Studies on similar dyes have shown that NaBiO3-based photocatalysts can achieve high degradation rates, with some reports indicating nearly 99% removal under optimal conditions. mdpi.com
The photocatalytic degradation of dyes like this compound is a complex process involving multiple steps. The initial step is often the decolorization of the dye, which occurs through the cleavage of the chromophoric groups, such as the azo bond (-N=N-) in azo dyes. matec-conferences.org This is followed by the breakdown of the resulting aromatic intermediates into smaller organic molecules and eventually complete mineralization.
Electrochemical degradation is another effective AOP for treating wastewater containing organic dyes. futo.edu.ng This method employs electrochemical reactions at the surface of an anode to break down pollutants. iwaponline.com The process can occur through direct oxidation, where the dye molecule is oxidized directly at the anode surface, or indirect oxidation, where electrochemically generated oxidants like active chlorine species (in the presence of chloride ions) or hydroxyl radicals mediate the degradation. iwaponline.com
The efficiency of electrochemical degradation is influenced by several operational parameters, including the anode material, current density, initial dye concentration, and the composition of the electrolyte. iwaponline.comresearchgate.net For instance, increasing the applied current density generally enhances the degradation rate due to an increased production of oxidizing species. futo.edu.ngiwaponline.com The pH of the solution also plays a crucial role, as it can affect the form of the active oxidizing species and the surface charge of the electrode. futo.edu.ngiwaponline.com Studies on the electrochemical degradation of other azo dyes have demonstrated high removal efficiencies, with significant reductions in both color and chemical oxygen demand (COD). researchgate.net
Photocatalytic Degradation Studies (e.g., with specific photocatalysts like NaBiO3, under different light conditions)
Investigation of Biodegradation Pathways and Microbial Decolorization Processes
Biodegradation offers an environmentally friendly and cost-effective approach to treating dye-containing wastewater. nih.gov This process relies on the metabolic activity of microorganisms, such as bacteria and fungi, to break down complex dye molecules. scispace.comjmb.or.kr The initial and often rate-limiting step in the biodegradation of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). nih.govbiotech-asia.org This reaction is typically carried out by enzymes called azoreductases under anaerobic or anoxic conditions, leading to the formation of colorless aromatic amines. nih.govresearchgate.net
While decolorization can be achieved through this initial reductive step, the resulting aromatic amines can sometimes be more toxic than the parent dye. nih.govfrontiersin.org Therefore, a complete biodegradation process often involves a subsequent aerobic stage where these aromatic intermediates are further degraded and mineralized by other microbial enzymes. frontiersin.org Many different bacterial species, including those from the genera Bacillus, Pseudomonas, and Rhodococcus, have been identified for their ability to decolorize and degrade azo dyes. jmb.or.krbiotech-asia.orgmdpi.com The efficiency of microbial decolorization can be influenced by various environmental factors, including pH, temperature, and the presence of co-substrates that can serve as electron donors. biotech-asia.orgresearchgate.netresearcherslinks.com
Identification and Characterization of Degradation Intermediates and Proposed Reaction Mechanisms
Understanding the degradation pathways of this compound is crucial for assessing the effectiveness and environmental safety of different treatment processes. The identification of intermediate products formed during degradation provides insight into the reaction mechanisms. mdpi.comfrontiersin.org
In photocatalytic degradation processes, the primary mechanism involves the attack of highly reactive species, particularly hydroxyl radicals (•OH), on the dye molecule. mdpi.comacs.org For azo dyes, this often leads to the cleavage of the azo bond, resulting in the formation of aromatic amines and other intermediates. frontiersin.org For example, in the degradation of similar orange azo dyes, intermediates such as sulfanilic acid and various naphthalenic compounds have been identified. frontiersin.orgresearchgate.net Further oxidation of these intermediates can lead to ring-opening and the formation of smaller aliphatic acids before eventual mineralization to CO2 and H2O. frontiersin.org
In microbial degradation, the initial step is the reductive cleavage of the azo bond, producing aromatic amines. biotech-asia.orgfrontiersin.org For instance, the degradation of Acid Orange 7, a structurally related dye, has been shown to produce intermediates like 1-amino-2-naphthol (B1212963) and sulfanilic acid. frontiersin.org These intermediates are then subject to further degradation under aerobic conditions. frontiersin.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to separate and identify these degradation products. mdpi.comfrontiersin.orgfrontiersin.orgicontrolpollution.com
Parametric Studies on Factors Influencing Degradation Rates (e.g., pH, Temperature, Catalyst Dosage, Initial Concentration)
The efficiency of degradation processes for this compound is highly dependent on various operational parameters. d-nb.infoacs.org
pH: The pH of the solution can significantly impact degradation rates in both photocatalytic and biological systems. mdpi.comresearchgate.netresearchgate.net In photocatalysis, pH affects the surface charge of the catalyst and the formation of hydroxyl radicals. mdpi.comacs.org For many semiconductor photocatalysts, acidic or alkaline conditions may be more favorable for degradation. mdpi.comresearchgate.net In microbial degradation, the optimal pH range is typically near neutral (6.0-8.0), as extreme pH values can inhibit enzymatic activity. biotech-asia.orgresearchgate.netfrontiersin.org
Temperature: Temperature influences the rate of chemical reactions and microbial activity. biotech-asia.orgresearchgate.net In general, an increase in temperature can enhance the rate of photocatalytic degradation up to a certain point. For microbial processes, there is an optimal temperature range for the growth and enzymatic activity of the specific microorganisms involved; temperatures outside this range can lead to decreased efficiency. biotech-asia.orgresearchgate.netmdpi.com
Initial Concentration: The initial concentration of the dye can also affect the degradation rate. d-nb.inforesearchgate.net In many cases, the degradation rate decreases with an increasing initial dye concentration. d-nb.info This can be attributed to the fact that at higher concentrations, more dye molecules are competing for the limited number of active sites on the catalyst or for the available reactive species. d-nb.info Additionally, at high concentrations, the dye itself can absorb a significant amount of light, hindering the activation of the photocatalyst. d-nb.info
Table of Degradation Parameters and their Effects
| Parameter | Effect on Degradation Rate | Rationale | Citations |
| pH | Varies depending on the process; often optimal in acidic or alkaline ranges for photocatalysis and neutral for biodegradation. | Affects catalyst surface charge, generation of reactive species, and microbial enzyme activity. | mdpi.combiotech-asia.orgresearchgate.netfrontiersin.orgacs.orgresearchgate.net |
| Temperature | Generally increases with temperature up to an optimum. | Affects reaction kinetics and microbial metabolic rates. | biotech-asia.orgresearchgate.netmdpi.com |
| Catalyst Dosage | Increases to an optimum, then may decrease. | More active sites are available up to a point where light scattering becomes limiting. | acs.orgresearchgate.net |
| Initial Concentration | Generally decreases with increasing concentration. | Competition for active sites and light penetration is reduced at higher concentrations. | d-nb.info |
Development of Remediation and Treatment Technologies for Dye-Contaminated Media
The release of azo dyes, such as this compound, into aquatic environments poses significant environmental challenges due to their persistence, potential toxicity, and the coloration of water, which impedes light penetration and affects aquatic ecosystems. researchgate.netaustinpublishinggroup.com Consequently, the development of effective remediation and treatment technologies for dye-contaminated media is a critical area of research. A variety of physical, chemical, and biological methods have been explored for the removal of azo dyes from wastewater. nih.govmdpi.com These include adsorption, membrane filtration, coagulation/flocculation, advanced oxidation processes (AOPs), and microbial degradation. austinpublishinggroup.comnih.gov Among these, adsorption is recognized for its simplicity, cost-effectiveness, and high efficiency. austinpublishinggroup.comnih.gov
A particularly promising adsorbent material is chitosan (B1678972), a biopolymer derived from chitin. nih.govmrforum.com Chitosan is abundant, biodegradable, and non-toxic, possessing amine and hydroxyl groups that serve as active sites for binding pollutants. mrforum.comtandfonline.com However, raw chitosan has limitations, such as solubility in acidic solutions and lower surface area, which can be overcome through modification. nih.govresearchgate.net
Adsorption onto Modified Chitosan Beads
Research has increasingly focused on enhancing the adsorption capabilities of chitosan by modifying it into beads and composites. Chemical modifications like cross-linking and grafting improve its stability and increase the number of active sites for dye removal. nih.govmdpi.com
One area of development involves the use of deep eutectic solvents (DES) to modify chitosan beads. A study on the removal of the azo dyes Orange II and Reactive Black 5 demonstrated that modifying chitosan beads with a DES composed of choline (B1196258) chloride and urea (B33335) significantly improved removal efficiency. mdpi.com The DES-modified chitosan beads (Ch-DES) showed a 32% increase in removal for Orange II compared to unmodified chitosan. mdpi.com The adsorption process followed the Langmuir isotherm model, indicating a monolayer adsorption of dye molecules onto the adsorbent surface, primarily driven by electrostatic interactions between the protonated amine groups on the chitosan and the anionic sulfonate groups of the dyes. mdpi.com
Further enhancements have been achieved by creating chitosan-based nanocomposites. For instance, modifying chitosan with glutaraldehyde (B144438) and then grafting it with N-vinyl-2-pyrrolidone resulted in a significant increase in adsorption capacity for Orange G, another anionic dye. researchgate.net The maximum adsorption capacity of the modified chitosan was found to be 63.7 mg/g, a substantial improvement over unmodified chitosan (1.7 mg/g). researchgate.net The kinetics of this adsorption process were best described by the pseudo-second-order model, suggesting that chemisorption is the rate-limiting step. researchgate.net
The reusability of these adsorbents is a crucial factor for their practical and economic viability. Studies have shown that modified chitosan beads can be effectively regenerated. For Orange II adsorbed on Ch-DES beads, desorption was efficiently achieved using an alkaline solution, and the adsorbent could be reused for at least five cycles while maintaining effective dye removal. mdpi.com This demonstrates the potential for developing sustainable and cost-effective wastewater treatment systems. tandfonline.comresearchgate.net
The table below summarizes findings from studies on modified chitosan adsorbents for removing various orange-colored azo dyes, providing insights applicable to this compound remediation.
Table 1: Performance of Modified Chitosan Adsorbents for Azo Dye Removal
| Adsorbent | Target Dye | Max. Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Reference |
|---|---|---|---|---|---|
| Chitosan beads modified with DES (Ch-DES) | Orange II | Not specified, but 32% increase in removal efficiency | Pseudo-second-order | Langmuir | mdpi.com |
| Chitosan grafted with N-vinyl-2-pyrrolidone | Orange G | 63.7 | Pseudo-second-order | Langmuir | researchgate.net |
| Xanthate-modified magnetic cross-linked chitosan | Cobalt(II) (as a proxy for metal-complex dyes) | 18.5 | Not specified | Langmuir, Freundlich | mdpi.com |
| Chitosan-functionalized SBA-15 | Anionic dye (AR18) | 0.8 mmol/g | Not specified | Langmuir, Freundlich | mdpi.com |
| Raw Chitosan | Methyl Orange | Not specified, but equilibrium achieved in 60 min | Pseudo-second-order | Langmuir | scispace.com |
These findings highlight the versatility and high potential of modified chitosan beads as a technology for the remediation of water contaminated with azo dyes like this compound. The ability to tailor the adsorbent's properties through specific chemical modifications allows for enhanced removal efficiencies and the development of robust, reusable systems for industrial wastewater treatment. nih.gov
Applications in Advanced Materials and Industrial Chemical Research Excluding Prohibited Fields
Research on Solvent Orange 17 as a Colorant in Polymeric Systems and Plastics
This compound (as C.I. 12100) is extensively researched for coloring a wide array of thermoplastic resins. Its non-ionic nature and solubility in organic media make it suitable for incorporation into polymers during processing. mst.dk Studies and technical data sheets report its use in plastics such as polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), styrene-acrylonitrile (SAN), polyethylene (B3416737) terephthalate (B1205515) (PET), and rigid polyvinyl chloride (RPVC). enochdye.com
Research findings highlight several key performance indicators for this dye in polymeric systems. The thermal stability is a critical factor, especially for engineering plastics that require high processing temperatures. emperordye.com Data on heat resistance varies, with reported stabilities in polystyrene ranging from 220°C to 250°C. orientjchem.orgmade-in-china.com Light fastness, a measure of a color's resistance to fading upon exposure to light, is also a crucial research parameter. For C.I. 12100 in polystyrene, a light fastness rating of 5-6 on the blue wool scale (where 8 is excellent) has been documented. made-in-china.com
Further research explores the interaction between the dye and polymer matrix on a molecular level. For instance, studies have used 1-(o-tolylazo)-2-naphthol (also known as Orange OT) as a model insoluble azo dye to investigate solubilization within the micellar structures of block copolymers. researchgate.netnih.govresearchgate.net This type of research is fundamental to understanding dye compatibility and dispersion within advanced polymeric systems, which is essential for creating uniform and stable coloration in final products like masterbatches. orientjchem.org
Table 1: Performance Properties of this compound (C.I. 12100) in Plastics This table is interactive. Click on headers to sort.
| Property | Test Medium | Value | Source(s) |
|---|---|---|---|
| Heat Resistance | Polystyrene (PS) | 220 °C | made-in-china.com |
| Heat Resistance | Polystyrene (PS) | 250 °C | orientjchem.org |
| Light Fastness | Polystyrene (PS) | 5-6 (on 1-8 Blue Wool Scale) | made-in-china.com |
| Recommended Plastics | General | PS, HIPS, ABS, PMMA, AS, PET, RPVC, SAN | enochdye.com |
| Pigmentation Level | 0.05% Dyes + 0.1% TiO₂ | Standard Depth | made-in-china.com |
Investigation of Performance Characteristics in Industrial Applications (e.g., Inks, Varnishes, Waxes, Oils)
The performance of this compound (C.I. 12100) is widely investigated for its utility in various solvent-based industrial products. It is frequently used to color petroleum products, printing inks, stationery, varnishes, fats, and waxes. chemicalbook.comchemicalbook.comcolorantsgroup.com Its efficacy in these applications is primarily determined by its solubility and stability within the specific medium. chemicalbook.com
The dye is characterized as being slightly soluble in ethanol (B145695) and acetone, but more soluble in aromatic solvents like methylbenzene (toluene). worlddyevariety.comchemicalbook.com This solubility profile is critical for its use in liquid formulations such as printing inks, where it must dissolve completely to ensure consistent color and flow. googleapis.com In applications like coloring waxes or oils, good solubility prevents the dye from leaching or bleeding, ensuring the color remains stable within the product. kevinindiaco.com
Research into azo dyes for these applications often focuses on migration resistance. mst.dk The tendency of a dye to migrate from a finished product, such as a colored wax, to other materials it contacts is known as bleeding or sublimation. google.com Studies show that diazo pigments, a related class, generally offer better solvent and migration fastness compared to some monoazo dyes. mst.dk Formulations of liquid azo dyes are sometimes preferred over solid powders because they can provide better resistance to bleeding. google.com In the field of lubricants, liquid dye formulations are valued for being completely miscible in petroleum fuels, lubricating oils, and other hydrocarbon solvents, ensuring stable and uniform coloration. dow.com
Table 2: Solubility of this compound (C.I. 12100) at 20°C This table is interactive. Click on headers to sort.
| Solvent | Solubility (g/L) | Source(s) |
|---|---|---|
| Methylbenzene | 111.4 | made-in-china.com |
| Butyl Acetate | 46.6 | made-in-china.com |
| Acetone | 36.3 | made-in-china.com |
| Dichloromethane | 322.7 | made-in-china.com |
| Ethyl Alcohol | 17.1 | made-in-china.com |
Studies on Dye-Material Interactions and Compatibility in Diverse Substrates
The compatibility of a dye with a substrate is a complex phenomenon governed by intermolecular forces, chemical structure, and the physical properties of both the dye and the material. For this compound (C.I. 12100), its nature as a non-ionic, single azo dye is central to its interactions. worlddyevariety.commst.dk In plastics, compatibility is largely a function of the dye's ability to dissolve within the polymer matrix at processing temperatures, forming a solid solution upon cooling.
Research into polymeric azo dyes has demonstrated good compatibility with synthetic fibers like polyester (B1180765) and nylon, resulting in attractive and versatile color shades. orientjchem.org The study of azo polymer blends using techniques like solid-state NMR and small-angle X-ray scattering provides deep insights into the microphase structures and miscibility of these systems. acs.org Such fundamental research helps predict and improve how a dye like this compound will behave when mixed with different polymers.
In liquid systems, compatibility is directly related to solubility. For instance, metal complex solvent dyes are noted for their good compatibility with a wide variety of synthetic and natural resins because of their excellent solubility in organic solvents like alcohols, ketones, and esters. synthesia.eumade-in-china.com Studies using 1-(o-tolylazo)-2-naphthol as a model compound to probe the solubilizing power of detergent micelles also shed light on dye-material interactions, demonstrating how surfactant-polymer complexes can encapsulate water-insoluble dye molecules. google.com This principle is relevant for understanding how dyes are stabilized and dispersed in complex formulations.
Development of Novel Formulations for Enhanced Industrial Performance (e.g., Improved Fastness Properties, Heat Stability)
A significant area of industrial chemical research is the development of novel dye formulations to enhance performance characteristics beyond the inherent properties of the base colorant. For azo dyes like this compound, research focuses on improving key metrics such as light fastness, heat stability, and bleed resistance. google.com
One approach involves creating liquid dye formulations. Using viscosity-depressing solvents can make highly viscous dyes easier to handle and can lead to improved light fastness and resistance to sublimation compared to their solid counterparts. googleapis.comgoogle.com The choice of solvent itself is a field of innovation; for example, patents describe using vegetable oil esters as environmentally friendlier, non-petroleum-based solvents for liquid dye formulations. googleapis.com
Another strategy is the chemical modification of the dye molecule itself. Research has shown that introducing specific functional groups into the dye's structure can enhance its properties. For example, studies on other azo dyes have demonstrated that incorporating benzene (B151609) sulfonamide derivatives into the molecule can improve light-fastness by providing a pathway for the molecule to dissipate energy from UV light. rsc.org Similarly, creating metal-complexes of azo dyes is a well-established method to improve both heat stability and fastness properties. nih.govkremer-pigmente.com The transformation of simple azo dyes into larger polymeric azo structures is also explored, as this can significantly alter thermal characteristics and fastness, although sometimes the larger molecular weight can reduce bonding ability to certain fabrics. iieta.orgspringerprofessional.de
Theoretical and Computational Chemistry Studies on Solvent Orange 17
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure, Excited States, Reactivity Prediction)
There are no specific Density Functional Theory (DFT) studies available in the search results for Solvent Orange 17. However, computational studies on similar azo dyes, like Reactive Orange 16, Sudan Orange G, and Orange II, demonstrate the utility of this approach. researchgate.netjetir.orgwhiterose.ac.uk
For a compound like this compound, DFT calculations would typically be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure.
Analyze Electronic Structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic behavior and color. jetir.org
Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) which correspond to the dye's color. For other orange dyes, studies have identified the main electronic transitions, such as π → π* and n → π*, that are responsible for their color. researchgate.netwhiterose.ac.uk
Assess Reactivity: Quantum chemical descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can predict the reactivity of the dye. jetir.orgresearchgate.net For instance, studies on other dyes show that the solvent can significantly influence the electronic properties and reactivity profiles. researchgate.netresearchgate.net
A theoretical study on a similar compound, Solvent Orange 14, suggests that DFT calculations can be used to cross-validate experimental results from techniques like NMR and mass spectrometry.
Molecular Dynamics Simulations for Solvent Interactions, Aggregation Behavior, and Conformation
No specific molecular dynamics (MD) simulation studies were found for this compound. MD simulations are a powerful tool for understanding how a molecule behaves in a solution over time. researchgate.netmdpi.com
If applied to this compound, MD simulations could reveal:
Solvent Interactions: How solvent molecules arrange themselves around the dye molecule, which can significantly affect its properties. mdpi.comnih.gov The choice of an explicit solvent model versus an implicit one is a key consideration in these simulations. mdpi.com
Aggregation Behavior: Dyes in solution often tend to form aggregates (dimers or larger clusters), which can alter their color and performance. MD simulations can model this self-assembly process.
Conformational Analysis: While this compound has a relatively rigid xanthene core, MD simulations can explore the flexibility of its substituent groups and how different conformations are stabilized by the solvent. ontosight.aimdpi.combioexcel.eu
Structure-Property Relationship (SPR) Modeling for Predicting Spectroscopic and Photophysical Attributes
There is no specific research on Structure-Property Relationship (SPR) modeling for this compound. SPR studies aim to create models that correlate a molecule's structural features with its properties. whiterose.ac.ukrsc.orgresearchgate.net For a series of dyes, this would involve:
Developing a Dataset: Compiling experimental data for a range of structurally similar dyes.
Calculating Descriptors: Using computational methods to generate numerical descriptors for each molecule's structure (e.g., size, shape, electronic properties).
Model Building: Applying statistical or machine learning methods to build a predictive model. For example, a model could predict the λmax or fluorescence quantum yield based on the structural descriptors.
Analogous Approaches: For other classes of dyes, SPR and similar quantitative structure-activity relationship (QSAR) models have been developed to predict properties like environmental fate and toxicity based on structural similarities. canada.ca
Computational Prediction of Reaction Mechanisms and Degradation Pathways
No computational studies predicting the reaction mechanisms or degradation pathways specifically for this compound were identified. The degradation of dyes is a critical area of research due to environmental concerns. ontosight.ai
A computational investigation into the degradation of this compound would likely involve:
Identifying Potential Reactions: Proposing chemically plausible degradation reactions, such as oxidation, reduction of the azo group (if present), or cleavage of other bonds.
Modeling Reaction Pathways: Using quantum chemical methods (like DFT) to calculate the potential energy surfaces for these reactions. This involves locating transition states and intermediates to determine the most energetically favorable pathways. rsc.org
Kinetic Analysis: Estimating the activation energies for different degradation steps to predict reaction rates.
Software Tools: Specialized software can predict degradation pathways based on a knowledge base of known chemical reactions. acs.orgnih.gov For example, studies on other organic molecules have used DFT computations to build comprehensive degradation maps that corroborate experimental findings. rsc.orgicm.edu.pl
In Silico Approaches for the Design and Optimization of Analogous Compounds with Desired Properties (e.g., Enhanced Photostability)
There is no available research detailing the in silico design of analogues based on this compound. This process uses computational modeling to guide the synthesis of new molecules with improved properties. mdpi.comresearchgate.netmedcraveonline.com
The typical workflow for designing analogues of this compound would be:
Establish a Baseline: Fully characterize the properties of this compound using computational methods described in the sections above.
Virtual Screening: Create a virtual library of candidate molecules by making systematic modifications to the structure of this compound (e.g., adding or changing substituent groups).
Property Prediction: Use previously developed SPR or QSAR models to rapidly predict the properties (e.g., color, photostability, solubility) of the virtual analogues. researchgate.netacs.org
Prioritization: Rank the virtual compounds based on the desired property profile to select the most promising candidates for laboratory synthesis and testing. This computational pre-screening can save significant time and resources compared to a purely experimental approach. acs.org
Regulatory and Environmental Policy Research from a Chemical Science Perspective
Academic Analysis of Delisting Processes and Regulatory Reassessment Frameworks for Industrial Chemicals
Regulatory frameworks for industrial chemicals are not static; they include mechanisms for reassessing substances based on new scientific evidence, leading to actions such as delisting for certain uses or imposing new restrictions. Solvent Orange 17 provides a relevant case study, as it was formerly listed as D&C Orange No. 14 for use in drugs and cosmetics but was subsequently delisted in some jurisdictions. ontosight.ai
U.S. FDA Delisting Process: In the United States, the Food and Drug Administration (FDA) regulates color additives under the Federal Food, Drug, and Cosmetic (FD&C) Act. food-safety.com The 1960 Color Additive Amendments to this act require that all color additives be demonstrated to be safe for their intended use before they can be listed for that use. food-safety.com The standard of safety is defined as "convincing evidence that establishes with reasonable certainty that no harm will result from the intended use of the color additive". cspinet.org
The delisting of a color additive can be initiated by the FDA if new evidence emerges that questions its safety. Toxicological studies on color additives have historically been conducted by the chemical industry. cspinet.org If such studies reveal risks, such as carcinogenicity or other organ damage, the FDA can act to remove the substance from the approved list for specific applications. cdc.govcspinet.org The presence of carcinogenic impurities or metabolites is a significant factor in these assessments. cspinet.org
Canadian Chemicals Management Plan (CMP): Another example of a reassessment framework is the Chemicals Management Plan (CMP) in Canada. researchgate.net This program systematically assesses thousands of existing chemicals that were already in commerce to determine if they pose a risk to human health or the environment. canada.ca Substances are prioritized and assessed in groups based on structural similarity or use patterns. primachemicals.com
A group of monoazo solvent dyes, including Solvent Orange 7 (an analogue of this compound), was assessed under the CMP's "Challenge" initiative. canada.ca The screening assessment involved gathering data on uses, environmental fate, persistence, bioaccumulation potential, and toxicity. uark.edu Where data for a specific chemical was lacking, a read-across approach using data from structurally similar analogue substances was employed. canada.ca Based on this comprehensive review, the Canadian government concluded that Solvent Orange 7 was not entering the environment in quantities or under conditions that posed an ecological risk. canada.ca However, the framework allows for future re-evaluation if new information or use patterns emerge that could change the risk profile. canada.ca Public consultation is also an integral part of the CMP process, allowing stakeholders from industry, academia, and non-governmental organizations to provide input on the assessments. canada.ca
These frameworks demonstrate a shift towards a more dynamic and evidence-based approach to chemical management, where the regulatory status of a substance can be updated as scientific understanding evolves.
Research into Standardized Testing Protocols for Environmental Impact Assessment of Dyes
The environmental impact assessment of dyes like this compound relies on a suite of standardized testing protocols designed to measure potential harm to ecosystems. These tests focus on ecotoxicity, primarily in aquatic environments, as effluents from manufacturing and use are a primary release pathway. gnest.org
Due to the vast number of dyes in commerce, standardized and internationally accepted test methods are crucial for generating comparable and reliable data for risk assessment. researchgate.net The OECD provides the most widely used set of guidelines for ecotoxicity testing.
Aquatic Ecotoxicity Testing: A basic aquatic toxicity testing battery typically includes studies on organisms from three different trophic levels: algae (representing primary producers), invertebrates (primary consumers), and fish (secondary consumers).
Algal Growth Inhibition Test (OECD 201): This test assesses the effect of a chemical on the growth of freshwater algae, measuring endpoints like growth rate and yield over 72 hours.
Daphnia sp. Acute Immobilisation Test (OECD 202): This is a short-term 48-hour test that determines the concentration of a substance that is lethal or immobilizes 50% of the tested population of Daphnia magna, a small crustacean.
Fish Acute Toxicity Test (OECD 203): This test evaluates the short-term lethal concentration of a chemical to fish over a 96-hour period.
Challenges in Testing Dyes: Testing poorly water-soluble dyes like many solvent dyes presents significant challenges. researchgate.net Achieving and maintaining stable, measurable concentrations in test media can be difficult. The use of solvents or dispersants may be necessary to facilitate dissolution, but these agents must not cause toxicity themselves. researchgate.net For this reason, toxicity data for some dyes may be reported at concentrations exceeding their true water solubility. researchgate.net
In the Canadian screening assessment of monoazo solvent dyes, where empirical data for some substances were limited, a read-across approach was used. uark.edu For predicting the inherent toxicity of substances like Solvent Orange 7, data from analogue dyes such as Disperse Orange 30, Disperse Red 17, Disperse Red 73, Disperse Orange 25, and Disperse Yellow 3 were considered. uark.edu This highlights a pragmatic approach within regulatory science to fill data gaps for environmental impact assessment.
Comparative Studies of International Regulatory Frameworks (e.g., EPA, ECHA) Pertaining to Industrial Dyes
The regulation of industrial dyes like this compound differs significantly across major international jurisdictions, primarily between the European Union's REACH and the United States' Toxic Substances Control Act (TSCA).
European Union: REACH The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in the EU is characterized by its principle of "no data, no market." acquiscompliance.com It places the responsibility on manufacturers and importers to gather information on the properties of their chemical substances and to register that information in a central database managed by the European Chemicals Agency (ECHA). jonesday.com
Registration: Companies must register substances imported or manufactured in quantities of one tonne or more per year, submitting a technical dossier with safety data. acquiscompliance.com
Evaluation: ECHA and Member States evaluate the information submitted by companies to examine the quality of the registration dossiers and to determine if a substance constitutes a risk. jonesday.com
Authorisation and Restriction: REACH uses a tiered system for managing high-risk substances. acquiscompliance.com
Candidate List of Substances of Very High Concern (SVHCs): Substances with hazardous properties (e.g., carcinogenic, mutagenic, PBT) are placed on this list, triggering communication requirements in the supply chain. acquiscompliance.comassent.com
Authorisation List (Annex XIV): Substances from the Candidate List may be moved to the Authorisation List, meaning they cannot be used or placed on the market after a certain date without specific authorization from ECHA for a particular use. acquiscompliance.com
Restriction List (Annex XVII): This list imposes restrictions on the manufacture, use, or placing on the market of certain dangerous substances, for example, banning azo dyes that can release specific carcinogenic aromatic amines in textiles and leather articles. uark.edu
United States: TSCA The Toxic Substances Control Act (TSCA), as amended by the Frank R. Lautenberg Chemical Safety for the 21st Century Act, grants the U.S. Environmental Protection Agency (EPA) the authority to regulate chemicals. uark.edujonesday.com
Risk-Based Evaluation: Unlike REACH, where industry must provide safety data upfront, the reformed TSCA requires the EPA to conduct risk evaluations on existing chemicals to determine if they present an "unreasonable risk" to health or the environment. jonesday.comhunton.com The EPA prioritizes existing chemicals for evaluation, designating them as high or low priority. jonesday.com
Inventory: TSCA maintains an inventory of all chemicals legally manufactured, imported, or used in the U.S. This inventory is updated to classify substances as "active" or "inactive" in commerce. hunton.com
Regulation: If the EPA determines a chemical poses an unreasonable risk, it must take action to manage that risk, which can include restrictions or a complete ban. hunton.com TSCA does not have the same tiered SVHC and authorization system as REACH; substances are generally either permitted or restricted. acquiscompliance.comassent.com
Comparison: The primary difference lies in the burden of proof. REACH requires industry to demonstrate the safety of chemicals before they are marketed, whereas TSCA requires the EPA to conduct risk evaluations to demonstrate that an existing chemical is unsafe before imposing restrictions. hunton.com REACH's tiered approach with a Candidate List provides an earlier warning system for substances of concern compared to TSCA's process. assent.com While the U.S. does not have a specific federal regulation for all azo dyes in textiles, some states have their own regulations, and certain aromatic amines that can be derived from azo dyes are restricted. uark.edu
Life Cycle Assessment (LCA) Methodologies Applied to the Production and Environmental Footprint of Industrial Dyes
Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to final disposal ("cradle-to-grave" or "cradle-to-gate"). sustainability-directory.comsustainability-directory.com For industrial dyes, LCA is a critical tool for quantifying their environmental footprint and identifying areas for improvement in sustainability. sustainability-directory.com While a specific LCA for this compound is not publicly available, the methodologies applied to other synthetic organic dyes are directly relevant.
LCA Framework and Methodology: An LCA is typically conducted following the framework set by the International Organization for Standardization (ISO) 14040 and 14044 standards. The assessment consists of four main phases:
Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., the production of 1 kg of dye), and the system boundaries (e.g., "cradle-to-gate," which covers raw material extraction and manufacturing, but not use or disposal). acs.orgfigshare.com
Life Cycle Inventory (LCI): This involves compiling all the inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste) for each process within the system boundary. researchgate.net For a solvent dye, this would include the chemical precursors, solvents used in the reaction and purification steps, and energy for heating and mixing. frontiersin.org
Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts. researchgate.net This is done by categorizing the LCI results into specific impact categories and using characterization factors to quantify their contribution. Common impact assessment methods include ReCiPe and ILCD. frontiersin.orgresearchgate.net
The table below outlines typical impact categories and contributing factors in a dye synthesis LCA.
| Impact Category | Description | Key Contributing Factors in Dye Synthesis |
|---|---|---|
| Global Warming Potential (GWP) | Contribution to climate change, measured in kg CO2 eq. | Energy consumption (electricity, heat) from fossil fuels; emissions from chemical reactions. acs.orgacs.org |
| Fossil Resource Scarcity | Depletion of non-renewable fossil fuels. | Use of petroleum-derived precursors and solvents. frontiersin.org |
| Freshwater Eutrophication | Enrichment of water bodies with nutrients, causing algal blooms. | Discharge of nitrogen- and phosphorus-containing compounds in wastewater. researchgate.net |
| Freshwater Ecotoxicity | Impact on freshwater aquatic ecosystems. | Release of the dye, byproducts, or residual solvents in wastewater. researchgate.net |
| Human Carcinogenic Toxicity | Potential to cause cancer in humans. | Exposure to hazardous precursors, intermediates, or solvents during production. researchgate.net |
Research applying LCA to organic dye synthesis has shown that solvent use and energy consumption are often major environmental hotspots in conventional batch-synthesis processes. acs.orgfrontiersin.org Comparative LCAs have been used to demonstrate that alternative production methods, such as mechanochemistry (which reduces or eliminates the need for solvents), can lead to significant reductions in environmental impacts across multiple categories. acs.orgfigshare.com These methodologies provide a quantitative, science-based approach for guiding the chemical industry toward more sustainable production of dyes and other industrial chemicals. sustainability-directory.com
Q & A
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-precision applications?
- Answer :
- Process Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.
- Statistical Analysis : Use multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) and establish design space per ICH Q8 guidelines.
- Documentation : Publish full DoE (Design of Experiments) frameworks and raw spectral data.
Guidance for Methodological Rigor
- Data Contradiction Analysis : When encountering conflicting results, prioritize triangulation of methods (e.g., experimental, computational, and literature-based validation) and transparently report all datasets.
- Literature Sourcing : Use databases like SciFinder and Reaxys to retrieve primary literature, avoiding non-peer-reviewed platforms. Always cite original synthetic procedures and characterization data.
- Ethical Reporting : Adhere to CONSORT-like standards for non-clinical studies, detailing experimental conditions, instrument calibration, and statistical thresholds in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
